Tert-butylzinc bromide

Catalog No.
S1911003
CAS No.
7565-59-5
M.F
C4H9BrZn
M. Wt
202.4 g/mol
Availability
In Stock
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Tert-butylzinc bromide

CAS Number

7565-59-5

Product Name

Tert-butylzinc bromide

IUPAC Name

bromozinc(1+);2-methylpropane

Molecular Formula

C4H9BrZn

Molecular Weight

202.4 g/mol

InChI

InChI=1S/C4H9.BrH.Zn/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1

InChI Key

HGPHQCSSTFBAML-UHFFFAOYSA-M

SMILES

C[C-](C)C.[Zn+]Br

Canonical SMILES

C[C-](C)C.[Zn+]Br

Cross-Coupling Reactions

  • TBZB is a valuable reagent in cross-coupling reactions, a fundamental tool for constructing carbon-carbon bonds. These reactions are crucial for synthesizing complex organic molecules ScienceDirect.
  • In cross-coupling reactions, TBZB acts as a nucleophilic zinc carbenoid species. The tert-butyl group (C(CH3)3) bonded to zinc contributes to its reactivity by stabilizing the intermediate species formed during the reaction Royal Society of Chemistry.

Synthesis of Organic Compounds

  • Due to its ability to participate in cross-coupling reactions, TBZB is a versatile tool for synthesizing various organic compounds, including pharmaceuticals, fine chemicals, and functional materials American Chemical Society: .
  • Researchers can employ TBZB to introduce functional groups containing carbon chains onto organic molecules. This ability allows for the creation of complex organic structures with desired properties.

Tert-butylzinc bromide is an organozinc compound represented by the formula C4H9BrZn\text{C}_4\text{H}_9\text{BrZn} or  CH3)3CZnBr\text{ CH}_3)_3\text{CZnBr}. It is classified as an organometallic reagent, notable for its carbon-zinc bond, which plays a crucial role in organic synthesis. This compound is primarily utilized to introduce tert-butyl groups into various organic molecules and to facilitate carbon-carbon bond formation, making it a valuable reagent in synthetic organic chemistry .

  • Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi reaction, where it reacts with organic halides or triflates to form carbon-carbon bonds .
  • Alkylation Reactions: The compound can also serve as an alkylating agent, facilitating the introduction of tert-butyl groups into substrates. For example, it can react with various nucleophiles to yield tert-butyl-substituted products .
  • Synthesis of Complex Molecules: Tert-butylzinc bromide has been employed in synthesizing complex organic structures, including cyclic compounds through intramolecular cyclization processes .

The synthesis of tert-butylzinc bromide typically involves the reaction of tert-butyllithium with zinc bromide. The general reaction can be outlined as follows:

2 CH3)3CLi ZnBr2Zn C CH3)3)2+2LiBr\text{2 CH}_3)_3\text{CLi ZnBr}_2\rightarrow \text{Zn C CH}_3)_3)_2+2\text{LiBr}

This method mirrors the synthesis of related organozinc compounds, such as di-tert-butylzinc, which is formed through similar pathways involving zinc halides and organolithium reagents .

Tert-butylzinc bromide finds applications across various domains:

  • Organic Synthesis: It is widely used in the synthesis of pharmaceuticals and agrochemicals due to its ability to introduce bulky tert-butyl groups that can influence the physical and chemical properties of molecules.
  • Material Science: The compound is also explored in materials science for creating novel polymers and materials with specific properties.
  • Catalysis: Its role in catalysis, particularly in cross-coupling reactions, makes it essential in developing new synthetic methodologies .

Tert-butylzinc bromide shares similarities with several other organozinc compounds. Here are some notable comparisons:

Compound NameFormulaKey Features
Di-tert-butylzincZn C CH3)3)2\text{Zn C CH}_3)_3)_2Used for meta-activation in synthesis; less sterically hindered than tert-butylzinc bromide.
Butylzinc bromideC4H9BrZn\text{C}_4\text{H}_9\text{BrZn}Simpler structure; used in similar cross-coupling reactions but less bulky than tert-butyl group.
Ethylzinc bromideC2H5BrZn\text{C}_2\text{H}_5\text{BrZn}Smaller ethyl group; used for different reactivity profiles compared to tert-butyl derivatives.

Uniqueness of Tert-Butylzinc Bromide

Tert-butylzinc bromide stands out due to its bulky tert-butyl group, which imparts unique steric properties that can significantly influence reaction pathways and product selectivity in organic synthesis. This characteristic makes it particularly useful for synthesizing complex molecules where sterics play a crucial role.

Molecular Formula and Structural Features

Tert-butylzinc bromide possesses the molecular formula C₄HₙBrZn, with a molecular weight of 202.4 g/mol. The compound features a zinc center coordinated to a tert-butyl group (-C(CH₃)₃) and a bromide ion. The tert-butyl group, characterized by three methyl substituents on a central carbon, imparts significant steric bulk, which influences both the compound’s reactivity and stability. The zinc atom adopts a linear or tetrahedral geometry, depending on the solvent and aggregation state, as is typical for organozinc halides.

The SMILES notation (CC-C.[Zn+]Br) underscores the anionic tert-butyl ligand and cationic zinc-bromide moiety. Crystallographic studies reveal that the Zn-Br bond length in analogous organozinc bromides ranges from 2.3–2.5 Å, reflecting moderate ionic character.

Classification Within Organozinc Compounds

Tert-butylzinc bromide belongs to the heteroleptic organozinc halides (RZnX), where R represents an alkyl or aryl group and X a halide. This class contrasts with diorganozinc compounds (R₂Zn), which lack halide ligands. The presence of the bromide ion enhances solubility in polar aprotic solvents like tetrahydrofuran (THF), a common medium for its applications.

Crystallographic Structure Analysis

Tetrahedral Zinc Coordination Geometry

Tert-butylzinc bromide adopts a characteristic tetrahedral coordination geometry around the central zinc atom, which is fundamental to organozinc compounds [1]. The zinc center exhibits a coordination number of four, forming bonds with the tert-butyl carbon atom, the bromide ion, and two additional coordination sites typically occupied by solvent molecules such as tetrahydrofuran when the compound exists in solution [2]. This tetrahedral arrangement represents the optimal coordination geometry for zinc(II) complexes, particularly when bonded to strongly donating alkyl groups [2] [3].

The tetrahedral geometry arises from zinc's electronic configuration [Ar]3d¹⁰4s², where the filled 3d orbital eliminates ligand field effects, allowing coordination geometry to be determined primarily by electrostatic and steric interactions [2]. In organozinc compounds, the strongly donating properties of the carbon-zinc bond typically result in two- or three-coordinate structures, but in the presence of coordinating solvents like tetrahydrofuran, the coordination sphere expands to achieve the tetrahedral arrangement [2].

The tetrahedral coordination geometry of tert-butylzinc bromide is consistent with other organozinc halides, where the zinc center adopts pseudo-tetrahedral conformations with bond angles approaching the ideal tetrahedral angle of 109.5° [4] [5]. This geometric arrangement is critical for the compound's reactivity, as it influences the polarization of the zinc-carbon bond and facilitates nucleophilic transfer reactions [1].

Bond Lengths and Angles from X-ray Diffraction

X-ray diffraction studies of related organozinc compounds provide insight into the structural parameters of tert-butylzinc bromide. The zinc-carbon bond length in tert-butyl zinc complexes typically ranges from 1.98 to 2.00 Å, which is consistent with the bond lengths observed in similar organozinc compounds [4]. Specifically, studies of related zinc alkyl compounds have reported average zinc-carbon distances of approximately 1.994 Å, indicating strong covalent character in the zinc-carbon bond [4].

The zinc-bromide bond length in organozinc bromides typically falls within the range of 2.35 to 2.55 Å, as observed in structurally characterized organozinc halide complexes [4]. These bond lengths reflect the ionic character of the zinc-bromide interaction, which is significantly longer than the covalent zinc-carbon bond due to the larger ionic radius of bromide and the predominantly electrostatic nature of the zinc-halide interaction.

Bond angles in tetrahedral organozinc compounds deviate from the ideal tetrahedral angle of 109.5° due to steric and electronic effects. In related organozinc complexes, the largest bond angles are frequently observed between the carbon-zinc-phosphine or carbon-zinc-nitrogen coordinates, with angles approaching 120-133° [4]. The carbon-zinc-bromide angles typically range from 110-125°, while bromide-zinc-bromide angles in bridged structures can be compressed to approximately 95° [4].

The structural data from X-ray crystallographic studies reveal that organozinc compounds exhibit considerable structural flexibility, with bond angles and lengths adapting to accommodate steric requirements of the organic substituents and coordinating ligands [6]. This flexibility is particularly important for tert-butylzinc bromide, where the bulky tert-butyl group creates significant steric demands around the zinc center.

Thermodynamic and Physical Characteristics

Density and Phase Behavior (0.966 g/mL at 25°C)

Tert-butylzinc bromide exhibits a density of 0.966 g/mL at 25°C when prepared as a solution in tetrahydrofuran [7] [8] [9]. This density value is characteristic of organozinc compounds in ethereal solvents and reflects the molecular weight of the compound (202.39-202.41 g/mol) and its solvation state in tetrahydrofuran [10] [11]. The density measurement is particularly significant for practical applications, as it aids in reaction layering techniques and precise stoichiometric calculations in synthetic procedures .

The phase behavior of tert-butylzinc bromide is heavily influenced by its coordination with tetrahydrofuran solvent molecules. In the absence of coordinating solvents, organozinc compounds tend to form aggregated structures or polymeric arrangements, but the presence of tetrahydrofuran stabilizes monomeric tetrahedral complexes [2]. The compound typically exists as a homogeneous solution in tetrahydrofuran at concentrations ranging from 0.5 to 1.0 M, with the specific concentration affecting both density and reactivity profiles [7] [10] [11].

Temperature-dependent phase behavior studies of organozinc compounds indicate that these systems exhibit relatively stable solution behavior within their recommended storage temperature range of 2-8°C [7] [8]. However, elevated temperatures can lead to decomposition reactions, particularly in the presence of moisture or oxygen, which affects both the physical properties and chemical integrity of the compound [13] [14].

Solubility Profiles in Organic Solvents

Tert-butylzinc bromide demonstrates excellent solubility in ethereal solvents, particularly tetrahydrofuran and 2-methyltetrahydrofuran [8] [15]. The compound's solubility in tetrahydrofuran is attributed to the strong coordination between the zinc center and the oxygen donor atoms of the ether solvent, which stabilizes the organozinc species in solution [16]. Studies have shown that comparable results can be obtained using both tetrahydrofuran and 2-methyltetrahydrofuran as solvents, indicating similar solvation behavior in these ethereal systems [15].

The solubility behavior is fundamentally different from that observed with protic solvents, as tert-butylzinc bromide reacts violently with water, releasing flammable gases and causing rapid decomposition of the organozinc compound [8] [17] [18]. This reactivity extends to other protic solvents, making the compound incompatible with alcohols and other hydrogen-bonding solvents.

Coordination studies using ab initio molecular dynamics have revealed that organozinc compounds in tetrahydrofuran solution exist in various solvation states, with the tetrahydrofuran molecules completing the coordination sphere around the tetrahedral zinc center [19]. The solvation behavior is critical for maintaining the stability and reactivity of the organozinc reagent, as unsolvated species tend to aggregate or decompose more readily.

The compound's solubility profile also includes compatibility with other aprotic organic solvents, though tetrahydrofuran remains the preferred medium due to its optimal balance of coordinating ability and chemical inertness toward the organozinc functionality [16]. Polar aprotic solvents such as dimethyl sulfoxide can also stabilize organozinc reagents, though through different mechanistic pathways involving acceleration of oxidative addition processes [16].

Hygroscopicity and Air Sensitivity

Tert-butylzinc bromide exhibits extreme air sensitivity and hygroscopic behavior, necessitating strict anaerobic handling procedures [8] [17] [18]. The compound's sensitivity to moisture arises from its rapid reaction with water, which leads to the formation of hydrogen bromide, zinc hydroxide species, and flammable hydrocarbon gases [21]. This reactivity is so pronounced that exposure to atmospheric moisture can cause immediate decomposition and potentially hazardous gas evolution.

The air sensitivity of tert-butylzinc bromide extends beyond moisture reactivity to include sensitivity to oxygen, which can lead to oxidative decomposition pathways [18] [21]. Studies have shown that organozinc compounds can undergo decomposition in the presence of oxygen to form zinc oxides, organic bromides, and other oxidation products [22]. This sensitivity requires that the compound be stored and handled under inert atmospheres, typically argon or nitrogen, and in sealed containers equipped with appropriate septa for syringe transfer techniques [8] [11].

The hygroscopic nature of the compound is further complicated by its tendency to form precipitates upon exposure to atmospheric moisture [8]. This precipitation behavior indicates the formation of less soluble hydrolysis products and represents a significant degradation pathway that compromises both the chemical integrity and synthetic utility of the reagent.

Proper storage protocols for tert-butylzinc bromide include maintenance of temperatures between 2-8°C, storage under dry inert gas atmospheres, and protection from light and heat sources [18] [21]. The compound must be kept away from oxidizing agents, acid chlorides, and any sources of humidity or water to maintain its stability and reactivity [18]. These stringent storage requirements reflect the fundamental thermodynamic instability of organozinc compounds toward atmospheric conditions and underscore the importance of appropriate handling techniques in synthetic applications.

Data Tables

PropertyValue
Molecular FormulaC₄H₉BrZn
Molecular Weight (g/mol)202.39-202.41
CAS Number7565-59-5
IUPAC Namebromozinc(1+);2-methylpropane
Linear Formula(CH₃)₃CZnBr
SMILESCC(C)(C)[Zn]Br
Physical PropertyValue
Density at 25°C (g/mL)0.966
Flash Point (°F)1
Flash Point (°C)-17
Storage Temperature (°C)2-8
Standard Concentration in THF (M)0.5-1.0
SensitivityAir Sensitive
Structural ParameterValueReference Type
Coordination GeometryTetrahedralGeneral organozinc
Zinc Coordination Number4Standard
Bond Angle Range (degrees)109.5° (ideal)Tetrahedral geometry
Typical Zn-C Bond Length (Å)1.98-2.00Literature average
Typical Zn-Br Bond Length (Å)2.35-2.55Literature range
Solubility PropertyValue
Water SolubilityReacts with water
Solvent CompatibilityCompatible with THF, 2-MeTHF
Primary SolventTetrahydrofuran (THF)
Stability in AirUnstable - decomposes
Moisture SensitivityHighly hygroscopic
Packaging RequirementsArgon atmosphere, sealed bottles

Zinc Insertion into tert-Butyl Bromide

The direct insertion of zinc metal into tert-butyl bromide represents the most straightforward and widely employed synthetic approach for tert-butylzinc bromide preparation [1] [2]. This method involves the heterogeneous reaction between metallic zinc dust and tert-butyl bromide in ethereal solvents, facilitated by specific activating agents and additives.

Fundamental Mechanistic Framework

The zinc insertion process proceeds through a well-characterized two-step mechanism involving initial oxidative addition followed by solubilization of surface-bound intermediates [3] [4]. Fluorescence microscopy studies have revealed that the reaction initiates with the formation of surface organozinc intermediates through carbon-bromine bond cleavage at active zinc sites [3] [5]. This oxidative addition step generates surface-bound tert-butylzinc bromide species that subsequently require solubilization to yield solution-phase organozinc reagents suitable for synthetic applications.

Standard Reaction Conditions

The optimized protocol employs zinc dust (6.0 equivalents) activated with chlorotrimethylsilane (1 mol%) and 1,2-dibromoethane (5 mol%) in tetrahydrofuran at 80°C for 16 hours [1] [6] [7]. These conditions consistently deliver organozinc concentrations exceeding 0.9 M with yields greater than 90% as determined by iodometric titration [2]. The reaction setup requires stringent exclusion of moisture and oxygen, typically achieved through Schlenk line techniques under nitrogen or argon atmospheres.

Critical Role of Lithium Chloride

The inclusion of stoichiometric lithium chloride emerges as an essential component for efficient organozinc formation [1] [2] [8]. Mechanistic investigations demonstrate that lithium chloride functions primarily by enhancing the solubilization of surface organozinc intermediates rather than affecting the initial oxidative addition step [3] [4] [9]. Natural bond orbital analysis reveals that lithium chloride facilitates the formation of soluble ate complexes of the form (THF)ₙLi[RZnX₂], which subsequently disproportionate to yield the final organozinc products [3] [9].

Zinc Activation Strategies

Multiple zinc activation protocols have been developed to enhance reactivity and reproducibility [2] [10] [11]. Chemical activation involves treatment with chlorotrimethylsilane and 1,2-dibromoethane to remove surface oxide layers and generate reactive sites [1] [2]. Alternative activation methods include brief exposure to iodine (5 mol%), which provides comparable efficiency with simplified handling [12] [13]. Physical activation through ultrasonic treatment or vigorous mechanical stirring also proves effective by exposing fresh zinc surfaces through oxide layer disruption [5] [14].

Solvent Effects on Reaction Kinetics

The choice of solvent exerts profound influence on both reaction rates and product distributions in tert-butylzinc bromide synthesis [6] [3] [7]. Systematic solvent screening has revealed distinct mechanistic pathways for rate enhancement depending on solvent polarity and coordinating ability.

Tetrahydrofuran as Standard Medium

Tetrahydrofuran remains the solvent of choice for most preparative applications due to its optimal balance of reactivity, stability, and product solubilization [1] [6] [3]. The four-electron donating capability of tetrahydrofuran provides effective stabilization of zinc centers while maintaining sufficient Lewis acidity for substrate activation. Kinetic studies demonstrate consistent reaction rates with minimal side reactions under standard conditions [6] [3].

2-Methyltetrahydrofuran as Green Alternative

2-Methyltetrahydrofuran has emerged as a viable eco-friendly substitute for tetrahydrofuran in organozinc synthesis [6] [7]. Comparative studies reveal essentially equivalent yields and reaction rates between tetrahydrofuran and 2-methyltetrahydrofuran systems [6]. The biosourced nature of 2-methyltetrahydrofuran, combined with its improved safety profile and reduced environmental impact, makes it increasingly attractive for large-scale applications [7].

Polar Aprotic Solvent Enhancement

Dimethyl sulfoxide and dimethylformamide demonstrate remarkable rate acceleration compared to ethereal solvents [1] [3]. Mechanistic investigations using fluorescence microscopy reveal that these polar aprotic solvents specifically enhance the oxidative addition step rather than the subsequent solubilization process [3] [5]. The acceleration arises from stabilization of charged intermediates formed during electron transfer processes, effectively lowering the activation barrier for carbon-bromine bond cleavage [3].

Solvent Coordination Effects

Nuclear magnetic resonance spectroscopy studies reveal that the final organozinc products exhibit distinct coordination environments depending on the solvent system employed [3] [15] [16]. In tetrahydrofuran, the predominant species exists as a solvated complex with multiple tetrahydrofuran ligands coordinated to the zinc center [15]. Conversely, dimethyl sulfoxide solutions contain organozinc species with altered coordination spheres, potentially affecting downstream reactivity patterns [3].

Advanced Synthetic Protocols

Transmetalation from Lithium/Zinc Systems

Transmetalation strategies provide alternative routes to tert-butylzinc bromide that circumvent the limitations of direct zinc insertion methods [17] [18] [19]. These approaches offer enhanced functional group compatibility and stereochemical control, making them valuable for synthetic applications requiring precise structural control.

Lithium-to-Zinc Exchange Protocols

The classical approach involves treatment of tert-butyllithium with zinc chloride in tetrahydrofuran at low temperatures [17] [20]. This method provides rapid access to organozinc species but suffers from potential stereochemical integrity loss due to the configurationally unstable nature of organolithium intermediates [17]. Optimal conditions employ zinc chloride (0.5 equivalents) at -78°C followed by gradual warming to room temperature, achieving yields of 85-95% [17].

Boron-to-Zinc Transmetalation Advances

Recent developments in stereospecific transmetalation from organoboronic esters offer significant advantages for asymmetric synthesis applications [18] [19]. The protocol involves activation of tert-butylboronic esters with tert-butyllithium followed by treatment with zinc acetate or zinc chloride. This methodology delivers organozinc reagents with excellent stereochemical fidelity (>95% stereospecificity) and functional group tolerance [18] [19].

The mechanistic pathway proceeds through formation of four-coordinate boronate complexes that undergo stereoretentive transmetalation to zinc [19]. Computational studies support a mechanism involving direct transfer from tetrahedral boron to zinc without intermediacy of three-coordinate boron species [19]. The stereochemical outcome proves highly dependent on the zinc salt employed, with zinc acetate and zinc triflate providing optimal results [18].

Triorganozincate and Tetraorganozincate Formation

Higher-order zincate reagents offer enhanced reactivity for challenging substrates [21] [22]. Triorganozincates (R₃ZnLi) and tetraorganozincates (R₄ZnLi₂) are readily prepared by treating dialkylzinc reagents with appropriate stoichiometries of organolithium reagents at low temperatures [21]. These species demonstrate superior reactivity toward less activated halides while maintaining excellent functional group tolerance [21] [22].

Density functional theory calculations reveal that the enhanced reactivity arises from reduced deformation energies in the transition states for halogen-metal exchange [22]. The presence of additional alkyl ligands on zinc decreases steric congestion during the exchange process, particularly beneficial for sterically hindered substrates like tert-butyl halides [22].

Halogen Exchange Strategies

Halogen exchange methodologies provide access to tert-butylzinc bromide from alternative halide precursors, offering strategic advantages in complex synthetic sequences [21] [23] [24].

Iodide-to-Bromide Exchange Systems

Triorganozincate reagents efficiently promote iodide-to-zinc exchange reactions under mild conditions [21]. Treatment of tert-butyl iodide with n-Bu₃ZnLi at -85°C in tetrahydrofuran provides rapid conversion to the corresponding organozinc species [21]. The enhanced reactivity toward iodides enables shorter reaction times and lower temperatures compared to direct bromide insertion [21].

Transition Metal-Catalyzed Exchange

Palladium and nickel catalysts facilitate halogen-zinc exchange under exceptionally mild conditions [25] [21]. Catalytic amounts of PdCl₂(dppf) or related complexes enable efficient exchange at room temperature with reduced zinc loadings [21]. The catalytic approach proves particularly valuable for substrates containing sensitive functional groups that might decompose under harsher thermal conditions [25].

Chloride Exchange Limitations

While chloride-to-zinc exchange remains challenging, recent advances using highly reactive tetraorganozincate reagents show promise [21]. The increased nucleophilicity of R₄ZnLi₂ species enables chloride activation, although reaction rates remain significantly slower than corresponding bromide or iodide exchanges [21]. Fluoride exchange proves unrealistic due to the exceptional strength of carbon-fluorine bonds [21].

Selectivity in Polyhalogenated Systems

Halogen exchange strategies offer exceptional chemoselectivity in molecules containing multiple halide functionalities [21] [26]. The reactivity order typically follows: I > Br >> Cl > F, enabling sequential functionalization strategies [21]. Radical clock experiments confirm that these exchanges proceed through single-electron transfer pathways, with the stereochemical outcome depending on the lifetime of intermediate radical species [26].

Hydrogen Bond Acceptor Count

1

Exact Mass

199.91790 g/mol

Monoisotopic Mass

199.91790 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-16-2023

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